N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Beschreibung
N-[(4-Sulfamoylphenyl)carbamothioyl]benzamide is a thiourea-based compound characterized by a benzamide core linked to a 4-sulfamoylphenyl group via a carbamothioyl bridge. Synthesized through the acylation of 4-thioureidobenzenesulfonamide with benzoyl chloride, it yields white crystalline solids with a melting point of 204.7–205.4 °C and a moderate synthesis yield of 35% . Structural confirmation is achieved via NMR and HRMS, revealing key signals for the thiourea moiety (δ ~180 ppm for C=S in ¹³C NMR) and sulfamoyl group (δ 7.40 ppm for NH₂ in ¹H NMR) . The compound is primarily investigated as a carbonic anhydrase inhibitor, leveraging its sulfonamide group for enzyme active-site binding .
Eigenschaften
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,15,19,20)(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIERYFTMBNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and applications.
1. Chemical Structure and Synthesis
N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can be synthesized through the reaction of 4-thioureidobenzenesulfonamide with various acyl chlorides. This synthetic route allows for the introduction of different functional groups, which can enhance the compound's biological properties. The general structure includes a benzamide moiety linked to a sulfamoyl group, contributing to its biological activity.
The primary mechanism of action involves the inhibition of carbonic anhydrases (CAs), which are crucial enzymes in various physiological processes. The compound binds to the active site of these enzymes, thereby blocking their catalytic activity. This inhibition can be competitive or allosteric, depending on the specific enzyme target.
3.1 Enzyme Inhibition
Recent studies have demonstrated that N-[(4-sulfamoylphenyl)carbamothioyl]benzamide exhibits potent inhibitory effects against several human carbonic anhydrase isoforms (hCA I, II, and VII) as well as bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3). Table 1 summarizes the inhibitory activities observed in various studies:
3.2 Antiviral Activity
In addition to its enzyme inhibition properties, this compound has shown potential antiviral activity against enteroviruses, suggesting its utility in developing antiviral therapies.
4. Case Studies
Several case studies have been conducted to evaluate the efficacy of N-[(4-sulfamoylphenyl)carbamothioyl]benzamide in various biological contexts:
- Study on Antitumor Activity : One study focused on the compound's cytotoxic effects against cancer cell lines. The results indicated that it exhibited significant cell growth inhibition compared to standard chemotherapeutic agents like 5-fluorouracil, with an IC50 value of 3.41 µM versus 8.15 µM for the reference drug .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity and interaction profiles of N-[(4-sulfamoylphenyl)carbamothioyl]benzamide with target enzymes. These studies have provided insights into its potential as a lead compound for drug development .
5. Applications
The biological activities of N-[(4-sulfamoylphenyl)carbamothioyl]benzamide suggest several applications:
- Medicinal Chemistry : Its role as an enzyme inhibitor positions it as a candidate for developing treatments for conditions related to dysregulated carbonic anhydrase activity.
- Antiviral Research : Given its antiviral properties, further investigation could lead to new antiviral drugs targeting enteroviruses.
- Industrial Applications : The compound's unique properties may also find applications in materials science and catalysis.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
A. Chloro and Nitro Groups
- 4-Nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide (3l) : Introduces electron-withdrawing nitro groups, enhancing anticancer activity when complexed with copper ions (e.g., inhibition of MCF-7 breast cancer cells) .
- 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide: Shows selective antibacterial activity against Pseudomonas aeruginosa, attributed to fluorine’s electronegativity enhancing membrane penetration .
B. Hydrophobic and Electron-Donating Groups
- 4-Methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide : Methoxy groups improve antioxidant activity (87.7% inhibition) by stabilizing free radicals via resonance .
- Naphthyl or biphenyl substituents : Increase hydrophobicity, enhancing carbonic anhydrase binding affinity in analogs like N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide .
A. Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: The sulfamoyl group in N-[(4-sulfamoylphenyl)carbamothioyl]benzamide mimics the enzyme’s natural substrate, CO₂, achieving nanomolar inhibitory potency. Para-substituted derivatives show higher selectivity due to optimal steric alignment .
B. Anticancer and Antibacterial Activity
- Copper Complexes : Derivatives like [Cu(L3)Cl₂] (L3 = 4-nitro-substituted benzamide) exhibit potent activity against MCF-7 cells (IC₅₀ < 10 µM), with nitro groups facilitating DNA intercalation .
Structural and Crystallographic Insights
- Crystal Packing : Para-substituted derivatives (e.g., N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide) adopt planar configurations, enhancing π-π stacking and stability .
- Ligand Properties : Thiourea moieties in N-[(diethylcarbamothioyl)cyclohexanecarboxamide] form stable bidentate complexes with Ni(II) and Cu(II), useful in catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
